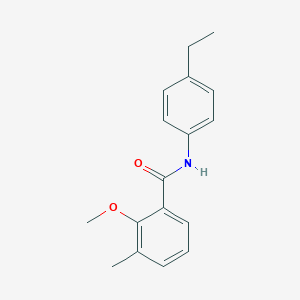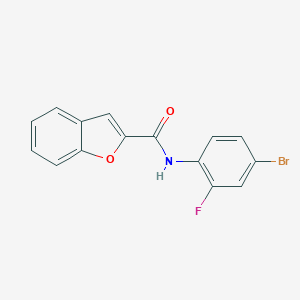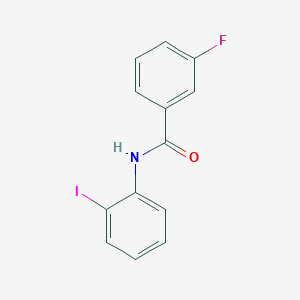![molecular formula C22H29N3O4S B250815 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is commonly used in scientific research as a tool to study various biochemical and physiological processes. The purpose of
Wirkmechanismus
The mechanism of action of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, thereby altering their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity. This compound has been shown to selectively target specific proteins and enzymes, making it a valuable tool for studying their function and activity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for the use of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One area of interest is its potential use in the development of new drugs and therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is its use in the study of protein-protein interactions and other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-amino-N-(4-(methylsulfonyl)phenyl)benzamide with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature and time, to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research. It is commonly used as a tool to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used to study the effects of various drugs and compounds on these processes.
Eigenschaften
Molekularformel |
C22H29N3O4S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-17(2)16-29-21-10-4-18(5-11-21)22(26)23-19-6-8-20(9-7-19)24-12-14-25(15-13-24)30(3,27)28/h4-11,17H,12-16H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
IVCQXWPSDSNEQZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)